molecular formula C20H25F6N3S B572738 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea CAS No. 1289514-24-4

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea

Cat. No.: B572738
CAS No.: 1289514-24-4
M. Wt: 453.491
InChI Key: JPNIOHVSKNMMJH-IAGOWNOFSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea group, a cyclohexyl ring, and a phenyl ring substituted with trifluoromethyl groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a cyclohexyl isothiocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to modify the thiourea group or other functional groups.

    Substitution: The phenyl ring with trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-Bis(trifluoromethyl)phenyl]-N’-cyclohexylthiourea
  • N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]urea
  • N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]sulfonamide

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea is unique due to its specific combination of functional groups and stereochemistry. The presence of the thiourea group, along with the trifluoromethyl-substituted phenyl ring and the piperidinyl-substituted cyclohexyl ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-piperidin-1-ylcyclohexyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F6N3S/c21-19(22,23)13-10-14(20(24,25)26)12-15(11-13)27-18(30)28-16-6-2-3-7-17(16)29-8-4-1-5-9-29/h10-12,16-17H,1-9H2,(H2,27,28,30)/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNIOHVSKNMMJH-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCCC2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2CCCC[C@H]2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F6N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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